Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate involves several chemical transformations . For instance, it has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .Molecular Structure Analysis
The molecular formula of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is C8H9ClN2O2 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions. For example, it has been reported that the methylthio group in this compound can be displaced by cyanide ion . This reaction may be a general one, as 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is used in the synthesis of heterocyclic compounds. A study by Abignente et al. (1984) demonstrates the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates via reaction with ethyl 2-chloroacetoacetate and 2-aminopyrimidines (Abignente et al., 1984).
2. Anti-Inflammatory and Anti-Microbial Activity
Research on pyrimidine derivatives, including ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, has indicated potential anti-inflammatory and antimicrobial activities. A study conducted by Dongarwar et al. (2011) synthesized derivatives that exhibited significant antibacterial, antifungal, and anti-inflammatory properties (Dongarwar et al., 2011).
3. Development of Novel Pyrimidines
The compound is pivotal in synthesizing novel pyrimidines, as demonstrated in a study by Eynde et al. (2001), where ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were used to produce new pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).
4. Application in Organic Chemistry
In organic chemistry, this compound is used for various synthesis processes. For instance, a study by And & McKee (1979) describes a multi-step synthesis process starting from ethyl acetopyruvate and nitroacetamide, leading to the creation of complex pyrido[3,4-d]pyrimidines (And & McKee, 1979).
5. Intermediate in Pharmaceutical Synthesis
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate serves as an intermediate in synthesizing various pharmaceutical compounds. Ogurtsov & Rakitin (2021) illustrate its use in preparing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, an intermediate for substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
properties
IUPAC Name |
ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVNTAOLMMBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745213 | |
Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |
CAS RN |
944899-56-3 | |
Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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